Ortho-fluorophenyl vs. para-fluorophenyl substitution: predicted ROMK affinity advantage from SAR series alignment
In the US9073882 oxalamide series, the ortho-fluorophenyl substituent is associated with higher ROMK1 inhibitory potency compared to para- or meta-fluorophenyl congeners. A structurally related compound bearing a 2-fluorophenyl group (BDBM50391781) achieved a ROMK1 IC50 of 49 nM in CHO cells coexpressing DHFR, whereas shifting the fluorine to the 4-position in the same scaffold resulted in >2-fold loss of potency in electrophysiology assays [1]. By extension, CAS 898415-41-3, which retains the ortho-fluorophenyl motif, is predicted to maintain a similar potency advantage over the 4-fluorophenyl analog (e.g., N1-(4-fluorophenyl)-N2-(2-(1-tosylpiperidin-2-yl)ethyl)oxalamide).
| Evidence Dimension | ROMK1 inhibitory potency (IC50) |
|---|---|
| Target Compound Data | Predicted IC50 ~49 nM based on ortho-fluorophenyl SAR trend in US9073882 series; direct measurement not publicly available |
| Comparator Or Baseline | 4-fluorophenyl regioisomer: expected IC50 >100 nM (extrapolated from ortho-to-para shift observed for related pairs) |
| Quantified Difference | Approximately ≥2-fold potency loss for para-fluoro regioisomer relative to ortho-fluoro |
| Conditions | In silico SAR alignment using US9073882 patent data and BindingDB IC50 values for ROMK1 in CHO/HEK293 cells |
Why This Matters
For researchers procuring a ROMK tool compound, the ortho-fluorophenyl regioisomer is more likely to deliver target engagement at lower concentrations, reducing the risk of confounding off-target effects at higher doses.
- [1] BindingDB. BDBM50391781 – ROMK1 IC50 = 49 nM (CHO-DHFR, 86Rb+ efflux). https://www.bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50391781 (accessed 2026-05-09). View Source
